

Application Note: HPLC Analysis of Nucleophilic Aromatic Substitution on 2-Ethoxy-5-nitropyridine

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Compound of Interest

Compound Name: **2-Ethoxy-5-nitropyridine**

Cat. No.: **B183313**

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Introduction

2-Ethoxy-5-nitropyridine is a key intermediate in the synthesis of various pharmaceutical compounds and other bioactive molecules. The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This application note provides a detailed protocol for monitoring the SNAr reaction of **2-Ethoxy-5-nitropyridine** with a secondary amine, morpholine, using reverse-phase high-performance liquid chromatography (RP-HPLC). The presented method is suitable for reaction monitoring, purity assessment, and quantitative analysis of the starting material and the resulting product.

Reaction Scheme

The SNAr reaction involves the displacement of the ethoxy group from **2-Ethoxy-5-nitropyridine** by a nucleophile. In this example, morpholine acts as the nucleophile. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, followed by the elimination of the ethoxide leaving group to yield the final product, 4-(5-nitropyridin-2-yl)morpholine.

Experimental Protocols

Reaction Protocol: Synthesis of 4-(5-nitropyridin-2-yl)morpholine

This protocol describes a typical lab-scale synthesis.

Materials:

- **2-Ethoxy-5-nitropyridine**

- Morpholine

- Ethanol (anhydrous)

- Triethylamine

- Round-bottom flask

- Magnetic stirrer

- Reflux condenser

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **2-Ethoxy-5-nitropyridine** (1.0 equivalent) in anhydrous ethanol to a concentration of approximately 0.2 M.
- Add morpholine (1.1 equivalents) to the solution.
- Add triethylamine (1.2 equivalents) to the reaction mixture to act as a base.
- Heat the mixture to reflux (approximately 78 °C) and maintain for 2-6 hours.
- Monitor the reaction progress by taking aliquots at regular intervals for HPLC analysis.
- Upon completion, cool the reaction mixture to room temperature. The product can then be isolated using standard workup and purification procedures.

HPLC Analysis Protocol

This protocol is designed for the quantitative analysis of the reaction mixture.

Instrumentation:

- HPLC system with a UV-Vis detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Chromatography data system for data acquisition and processing

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (reagent grade)

Chromatographic Conditions:

Parameter	Condition
Column	C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	0-1 min: 30% B, 1-10 min: 30-80% B, 10-12 min: 80% B, 12-13 min: 80-30% B, 13-15 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm
Injection Volume	10 µL

Sample Preparation:

- Withdraw a small aliquot (e.g., 50 μ L) from the reaction mixture.
- Dilute the aliquot with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration within the linear range of the method (e.g., 1:1000 dilution).
- Filter the diluted sample through a 0.45 μ m syringe filter before injection.

Standard Preparation:

- Prepare individual stock solutions of **2-Ethoxy-5-nitropyridine** and 4-(5-nitropyridin-2-yl)morpholine in the mobile phase at a concentration of 1 mg/mL.
- Prepare a series of working standards by diluting the stock solutions to concentrations ranging from 1 μ g/mL to 100 μ g/mL to establish a calibration curve.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC method.

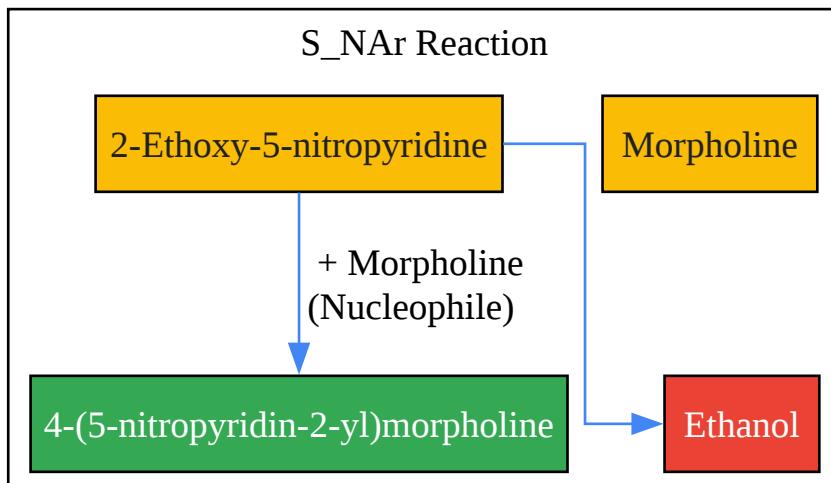
Table 1: System Suitability

Parameter	Acceptance Criteria	Typical Result
Tailing Factor	≤ 2.0	1.1
Theoretical Plates	≥ 2000	> 5000
%RSD of 6 Injections	$\leq 2.0\%$	$< 1.0\%$

Table 2: Method Validation Summary

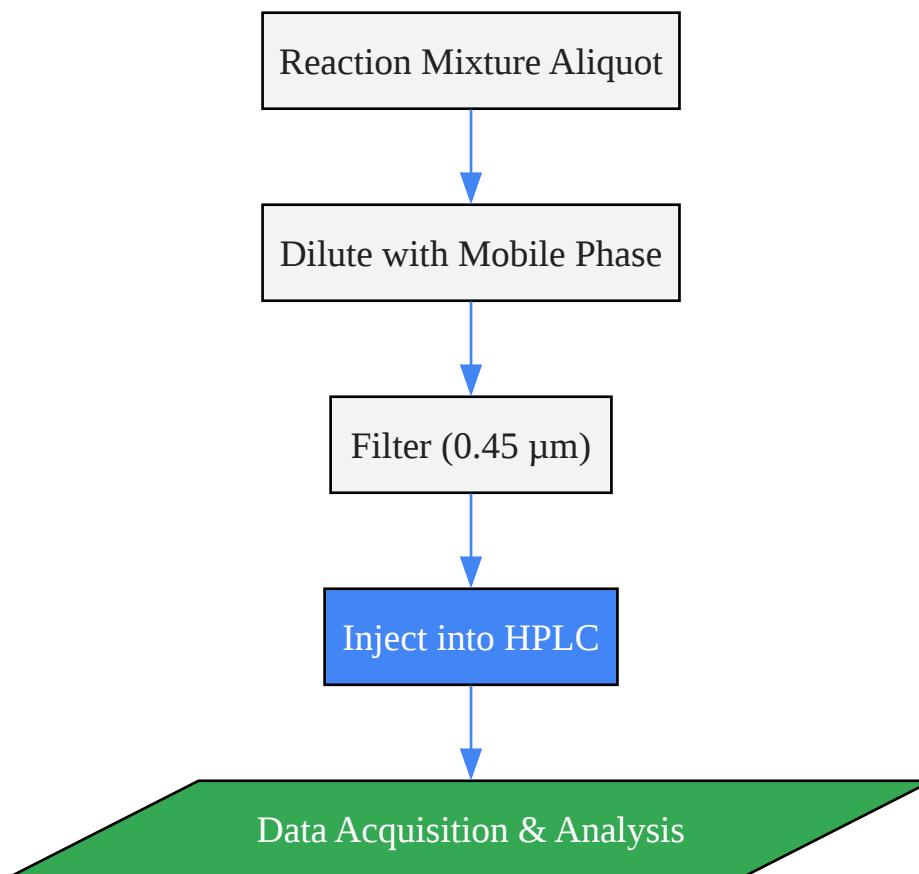
Analyte	Retention Time (min)	Linearity (R^2)	LOD ($\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)	Accuracy (%) Recovery
2-Ethoxy-5-nitropyridine	~ 7.5	> 0.999	0.2	0.6	98-102%
4-(5-nitropyridin-2-yl)morpholine	~ 5.2	> 0.999	0.3	0.9	98-102%

Visualizations



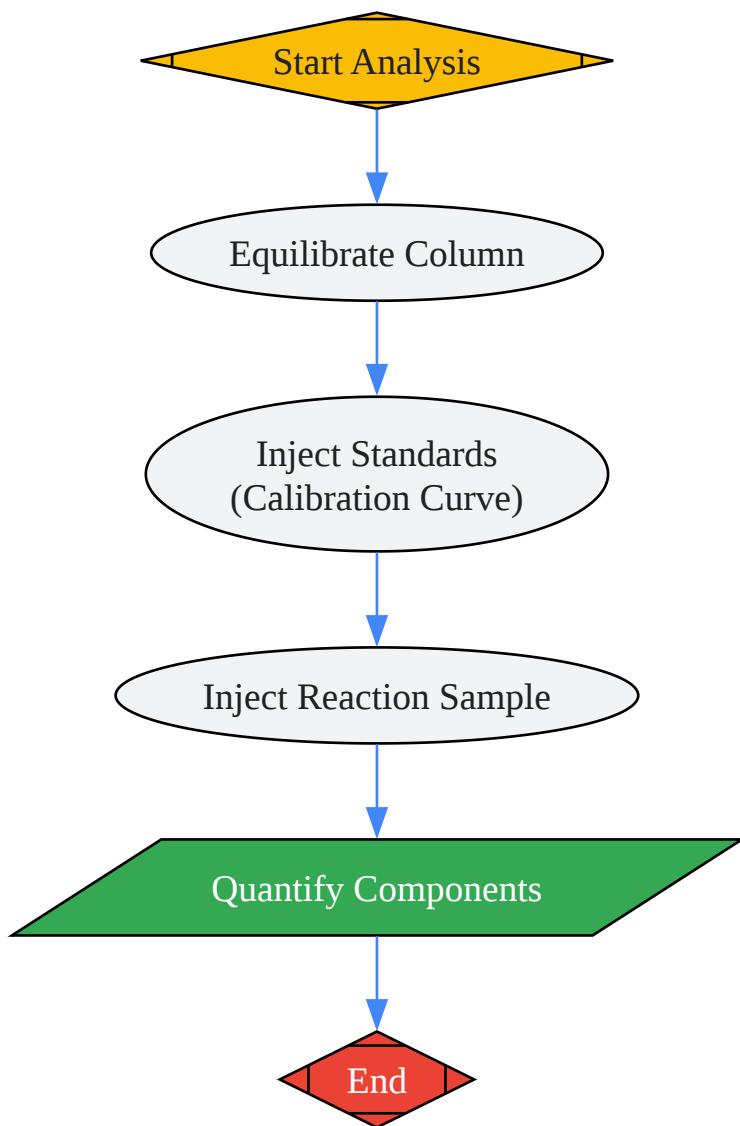
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Caption: Nucleophilic Aromatic Substitution Reaction Scheme.



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Caption: HPLC Sample Preparation and Analysis Workflow.



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Caption: Logical Flow of the HPLC Analysis Protocol.

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